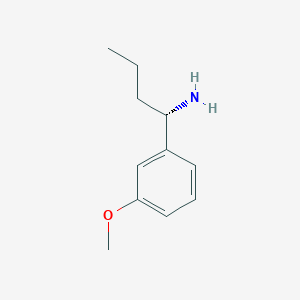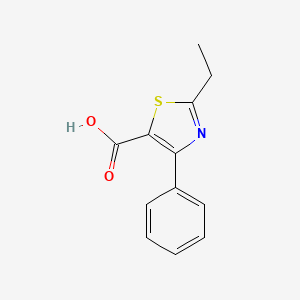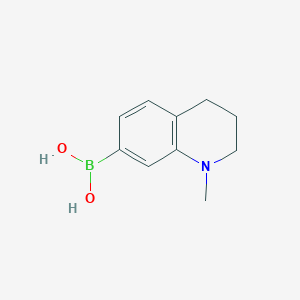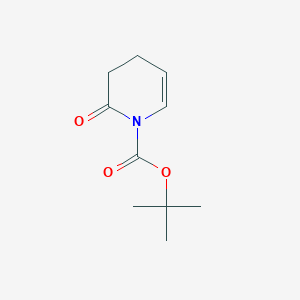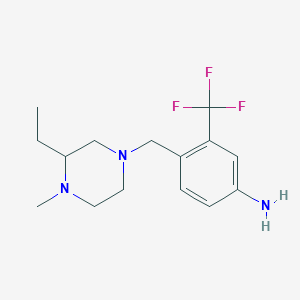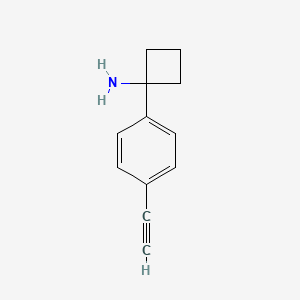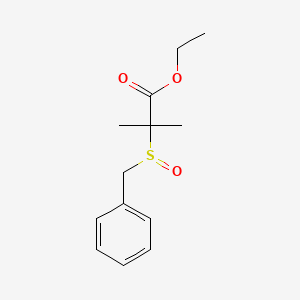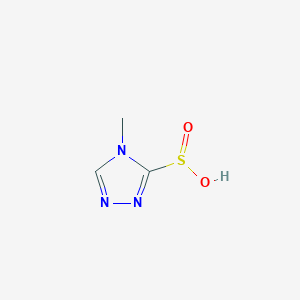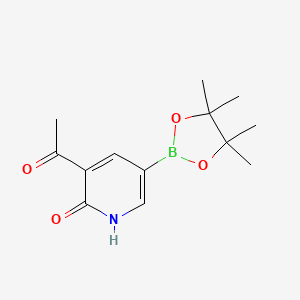
1-(4-Methylthiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylthiophen-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a methyl group at the 4-position of the thiophene ring and an ethan-1-ol group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 1-(4-Methylthiophen-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-(4-Methylthiophen-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiophene derivative with a reduced alcohol group using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-Methylthiophen-2-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-cancer and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Comparación Con Compuestos Similares
1-(4-Methylthiophen-2-yl)ethan-1-ol can be compared with other similar thiophene derivatives, such as:
1-(3-Methylthiophen-2-yl)ethan-1-ol: This compound has a methyl group at the 3-position instead of the 4-position, which can lead to different chemical and biological properties.
2-(4-Methylthiophen-2-yl)ethan-1-ol: This compound has the ethan-1-ol group at the 2-position, which may affect its reactivity and applications.
4-Methylthiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an ethan-1-ol group, making it more acidic and suitable for different types of reactions.
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
1-(4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-7(6(2)8)9-4-5/h3-4,6,8H,1-2H3 |
Clave InChI |
JPCSLEDJQGIZQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
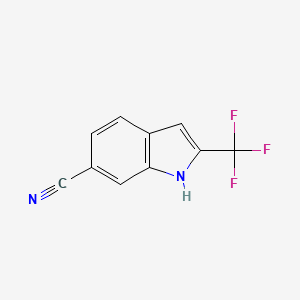
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
